Ladanein

概要

説明

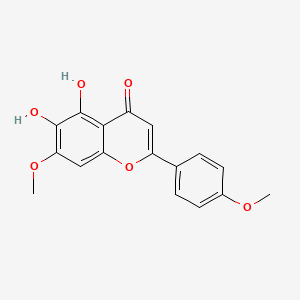

ラダネインは、天然に存在するフラボンであり、具体的にはマルルビウム・ペレグリヌム L. の乾燥葉から抽出された 5,6,7-トリヒドロキシ化フラボンです。 この化合物は、特にC型肝炎ウイルス(HCV)やヒト免疫不全ウイルス(HIV)などのエンベロープウイルスに対する強力な抗ウイルス活性により、注目を集めています。 .

準備方法

ラダネインは、実用的かつ経済的な収率の高い6段階のシーケンスによって合成できます。合成は2,6-ジメトキシキノンから始まり、還元アセチル化、フリース転位、ベーカー・ベンカタラマン転位などのステップが含まれます。 この方法は、クロマトグラフィーカラムを使用せずに、51%の総収率を達成するように最適化されています。

化学反応解析

ラダネインは、以下を含むさまざまな化学反応を起こします。

酸化: ラダネインは、キノンを形成するために酸化することができます。

還元: 還元反応は、ラダネインを対応するジヒドロ誘導体に変換することができます。

置換: ラダネイン中のメトキシ基は、適切な条件下で他の官能基と置換することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 .

科学研究への応用

ラダネインは、幅広い科学研究への応用があります。

化学反応の分析

Ladanein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Antiviral Applications

Ladanein has been identified as a potent antiviral agent, particularly effective against enveloped viruses. Research has demonstrated its activity against various strains of the Hepatitis C Virus (HCV) and other viral pathogens. The compound’s structure, characterized by a 5,6,7-trihydroxylated pattern, contributes to its broad-spectrum antiviral efficacy.

Key Findings:

- Activity Spectrum: this compound exhibits antiviral activity against HCV and other enveloped viruses, maintaining effectiveness across different viral strains, including resistant variants .

- Pharmacokinetics: Despite its strong antiviral properties, this compound has a short half-life (~7.3 minutes in mouse serum), which limits its therapeutic applications. Studies suggest that complexation with magnesium can enhance its bioavailability and pharmacokinetic profile .

Anticancer Properties

This compound has shown promising results in preclinical studies targeting various cancer cell lines. Its cytotoxic effects have been evaluated against leukemia cell lines and other cancer types.

Case Studies:

- Leukemia Cell Lines: In vitro studies indicated that this compound exhibits moderate cytotoxicity against K562 (chronic myeloid leukemia) and imatinib-resistant cell lines at concentrations of 20-40 µM without significant toxicity to normal human peripheral blood mononuclear cells .

- Mechanism of Action: The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Complexation with Magnesium

The complexation of this compound with magnesium ions has been investigated to address its pharmacokinetic limitations. Magnesium(II) is biocompatible and can enhance the solubility and stability of this compound.

Research Insights:

- Improved Solubility: The formation of magnesium complexes with this compound significantly improves its solubility and pharmacokinetic properties while retaining its antiviral activity against HCV .

- Potential Therapeutic Strategy: This approach not only protects this compound from rapid metabolism but also enhances its therapeutic potential in clinical settings .

Comparative Data Table

作用機序

ラダネインは、主に鉄(III)イオンの配位を介して抗ウイルス効果を発揮し、これはその生物活性化に不可欠です。この配位は、ウイルスエンベロープタンパク質を干渉することにより、ウイルスが宿主細胞に侵入することを阻害します。 関与する分子標的と経路には、ウイルス侵入と複製プロセスの阻害が含まれます。 .

類似化合物の比較

ラダネインは、バイカレイン、オロキシリンA、スクテラレイン、ノルネペチンなどの他のフラボンと似ています。これらの化合物は、サイクルA上に 5,6,7-トリヒドロキシ化置換パターンを共有し、強力な抗ウイルス活性を示します。 ラダネインは、その特定の置換パターンと金属イオンと安定な錯体を形成する能力により、抗ウイルス活性を高めている点がユニークです。 .

類似化合物との比較

Ladanein is similar to other flavones such as baicalein, oroxylin A, scutellarein, and nornepetin. These compounds share the 5,6,7-trihydroxylated substitution pattern on cycle A and exhibit potent antiviral activities. this compound is unique due to its specific substitution pattern and its ability to form stable complexes with metal ions, enhancing its antiviral efficacy .

生物活性

Ladanein, a flavonoid extracted from the dried leaves of Marrubium peregrinum L., has garnered attention for its diverse biological activities, particularly its antiviral and anticancer properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its unique 5,6,7-trihydroxylated substitution pattern on its A ring, which is crucial for its biological activity. The compound exhibits potent antiviral properties against a range of enveloped viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₇ |

| Molecular Weight | 302.27 g/mol |

| Solubility | Moderate in water |

| Half-life | ~7.3 minutes in mouse serum |

Antiviral Activity

This compound has been shown to possess significant antiviral activity. It acts primarily through mechanisms that inhibit viral entry into host cells. Studies indicate that this compound can effectively prevent HCV infection by targeting the virus post-attachment to host cells .

Case Study: Antiviral Efficacy Against HCV

In a controlled laboratory setting, this compound was tested against various HCV genotypes. The results demonstrated that this compound exhibited pangenotypic activity, effectively inhibiting all major HCV strains, including those resistant to standard entry inhibitors. The mechanism involves the coordination of iron ions (Fe(III)) which enhances the flavone's bioactivation and stability in physiological conditions .

Anticancer Activity

Beyond its antiviral effects, this compound has also been investigated for its anticancer properties. Research indicates that this compound exhibits moderate cytotoxicity against leukemia cell lines such as K562 and 697 .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Effectiveness |

|---|---|---|

| K562 | 20-40 | Moderate activity |

| K562R (imatinib-resistant) | 20-40 | Moderate activity |

| 697 | 20-40 | Moderate activity |

The biological activity of this compound is attributed to several mechanisms:

- Metal Coordination : The ability of this compound to form complexes with metal ions like Mg(II) and Fe(III) enhances its solubility and pharmacokinetic properties, thereby improving its bioavailability .

- Antiviral Mechanism : this compound's action against enveloped viruses relies on its ability to disrupt viral entry processes, specifically by preventing the fusion of viral membranes with host cell membranes .

- Cytotoxic Mechanism : In cancer cells, this compound induces apoptosis through pathways that are still under investigation but may involve caspase activation .

特性

IUPAC Name |

5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-7-11(18)15-13(23-12)8-14(22-2)16(19)17(15)20/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQJTIHOVGMQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144175 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-71-3 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary antiviral mechanism of action of Ladanein?

A1: this compound exhibits potent antiviral activity primarily by inhibiting the entry of enveloped viruses into host cells. [, ] This inhibition targets a post-attachment step, meaning it acts after the virus has bound to the host cell surface but before it gains entry. []

Q2: Against which viruses has this compound demonstrated activity?

A2: Research indicates this compound displays a broad spectrum of antiviral activity against enveloped viruses. This includes, but is not limited to, Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Vesicular Stomatitis Virus (VSV). [, ] Notably, it shows efficacy against all major HCV genotypes, including a variant resistant to a known entry inhibitor targeting the scavenger receptor class B type I. []

Q3: What role does Iron (Fe(III)) play in the antiviral activity of this compound?

A3: Iron (Fe(III)) coordination appears crucial for the bioactivation of this compound, a step believed to be essential for its antiviral effect. [] The pH of the environment also significantly impacts this process. [, ] Studies suggest that both Fe(III) complexation and specific pH conditions are necessary for this compound to effectively inhibit viral entry into host cells. []

Q4: What is this compound, and what is its molecular formula and weight?

A4: this compound, also known as 5,6-dihydroxy-7,4'-dimethoxyflavone, is a naturally occurring flavone found in various plants, including Marrubium vulgare (Horehound). [, ] Its molecular formula is C17H14O6, and its molecular weight is 314.28 g/mol.

Q5: How is the structure of this compound typically elucidated?

A5: The structure of this compound is commonly determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] Ultraviolet-visible (UV-Vis) spectroscopy may also be employed to provide further structural insights. [, ]

Q6: What is the impact of structural modifications on this compound's activity?

A6: Studies investigating structure-activity relationships have revealed that the presence of electron-withdrawing groups, particularly in the para position of the B cycle, significantly enhances this compound's antiviral activity against HCV. [] This suggests that modifications to the flavone core structure can modulate its potency and potentially its selectivity against different viruses.

Q7: What is known about the stability of this compound?

A7: While detailed stability data for this compound under various conditions requires further investigation, preliminary research highlights the potential for degradation. [] To improve stability and potentially enhance its bioavailability, developing specific formulation strategies is crucial. [, ]

Q8: Are there any ongoing efforts to enhance this compound's delivery and target specific tissues?

A8: While research on targeted drug delivery strategies for this compound is limited, exploring options like nanoformulations or prodrug approaches could potentially enhance its therapeutic efficacy and minimize off-target effects. []

Q9: What is known about the pharmacokinetics (PK) of this compound?

A9: Research on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently limited. [] Understanding these pharmacokinetic parameters is crucial for determining appropriate dosage regimens and predicting its efficacy in vivo.

Q10: What about the safety profile and potential toxicity of this compound?

A10: While this compound is a natural product, comprehensive toxicity studies are essential to establish its safety profile for therapeutic use. [] Investigating potential adverse effects, particularly with long-term administration, remains a priority.

Q11: What in vitro models have been used to study this compound's antiviral activity?

A11: Researchers have employed various in vitro models, including HCV replicons, infectious HCV assays, and cell-based assays using hepatoma cell lines and primary human hepatocytes, to investigate the antiviral effects of this compound. [] These models provide valuable insights into its mechanism of action and potency against HCV.

Q12: Are there any reported in vivo studies using this compound?

A12: Studies have demonstrated the oral bioavailability of this compound in mice. [] Further in vivo studies using appropriate animal models are necessary to validate its efficacy, determine optimal dosages, and assess its safety profile. []

Q13: What are potential future directions for research on this compound?

A13: Future research should focus on:

Q14: What are the potential applications of this compound beyond antiviral therapy?

A14: Beyond its antiviral activity, this compound has demonstrated potential in other areas:

- Antioxidant: It exhibits potent antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases. [, ]

- Anti-inflammatory: Some studies indicate this compound possesses anti-inflammatory properties, which could be beneficial in managing inflammatory conditions. [, ]

- Anticancer: Preliminary research suggests this compound might have antitumor activity, warranting further investigation into its potential as an anticancer agent. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。